![molecular formula C27H26N4O2S2 B2477454 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-86-4](/img/structure/B2477454.png)

3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

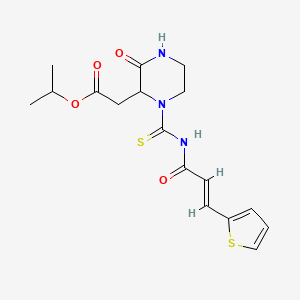

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazo[1,2-c]quinazolin-2-yl group could potentially be formed through a cyclization reaction . The propanamide group could be introduced through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of nitrogen and sulfur atoms in these rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all influence its properties .Wissenschaftliche Forschungsanwendungen

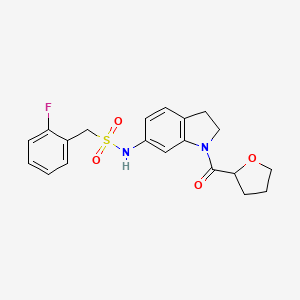

Implication in Medicinal Chemistry

Quinazoline derivatives, including the specific compound , have been extensively studied for their biological activities, which span across various therapeutic areas. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the synthesis of novel medicinal agents. Quinazoline-4(3H)-ones and their derivatives are highlighted for their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Role in Optoelectronic Materials

Beyond their biological activities, quinazoline derivatives also find applications in the field of optoelectronics. The incorporation of quinazoline into π-extended conjugated systems has shown significant value in the creation of novel optoelectronic materials. These derivatives are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The diverse functionalities of these compounds underscore their potential in both therapeutic and technological domains (Lipunova et al., 2018).

Anticancer Drug Development

Quinazoline derivatives are extensively explored for their anticancer properties. Several patents and articles emphasize the discovery and development of quinazoline derivatives for cancer treatment, highlighting their role in inhibiting EGFR among other therapeutic protein targets. The structural diversity observed in patented quinazoline compounds points towards their vast applications in developing novel anticancer drugs, demonstrating the continuing promise of quinazoline derivatives in medicinal chemistry (Ravez et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S2/c1-17-9-10-19(18(2)14-17)16-35-27-30-22-8-4-3-7-21(22)25-29-23(26(33)31(25)27)11-12-24(32)28-15-20-6-5-13-34-20/h3-10,13-14,23H,11-12,15-16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAILIOBCPUJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2477372.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2477382.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)